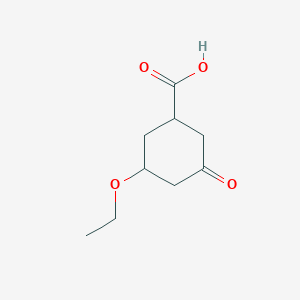
1,3-Benzodioxole-5-carboxylic acid, 6-(2-methylphenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-5-carboxylic acid, 6-(2-methylphenyl)-, methyl ester is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring fused with a carboxylic acid ester group and a methyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 6-(2-methylphenyl)-, methyl ester typically involves the esterification of 1,3-Benzodioxole-5-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Additionally, the use of dehydrating agents like sulfuric acid can help drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole-5-carboxylic acid, 6-(2-methylphenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
1,3-Benzodioxole-5-carboxylic acid, 6-(2-methylphenyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-5-carboxylic acid, 6-(2-methylphenyl)-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to specific receptors to elicit a biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitro-1,3-benzodioxole-5-carboxylic acid: This compound has a similar benzodioxole structure but with a nitro group instead of a methyl-substituted phenyl group.
1,3-Benzodioxole-5-carboxylic acid: The parent compound without the ester or methyl-substituted phenyl group.
Uniqueness
1,3-Benzodioxole-5-carboxylic acid, 6-(2-methylphenyl)-, methyl ester is unique due to the presence of both the benzodioxole ring and the methyl-substituted phenyl group. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61441-07-4 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
methyl 6-(2-methylphenyl)-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C16H14O4/c1-10-5-3-4-6-11(10)12-7-14-15(20-9-19-14)8-13(12)16(17)18-2/h3-8H,9H2,1-2H3 |
Clé InChI |
YWKHERUROFKMAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC3=C(C=C2C(=O)OC)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



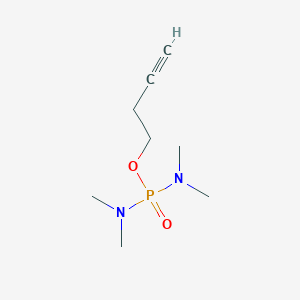
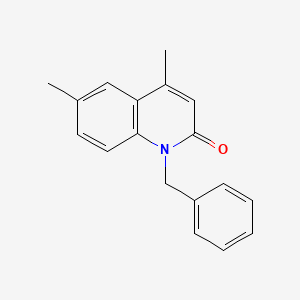
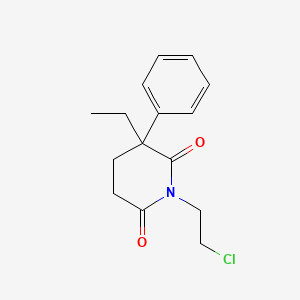
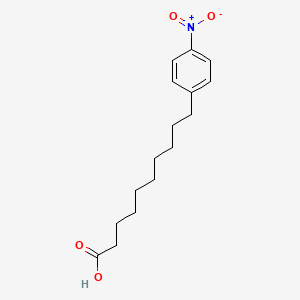



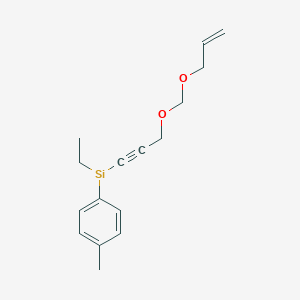
![2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]-](/img/structure/B14590043.png)
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]](/img/structure/B14590047.png)

